

Comparative Analysis of ZK824859: A Potent Urokinase Plasminogen Activator Inhibitor

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **ZK824859**'s performance with alternative urokinase plasminogen activator (uPA) inhibitors, supported by experimental data.

ZK824859 is a selective inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tumor invasion. This guide provides a comprehensive cross-validation of available experimental data for **ZK824859**, comparing its performance with other notable uPA inhibitors.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for **ZK824859** and its alternatives, focusing on inhibitory activity, selectivity, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of uPA Inhibitors



Compound	Target	IC50 (nM)	Ki (nM)	Species
ZK824859	uPA	79	Not Reported	Human
tPA	1580	Not Reported	Human	_
Plasmin	1330	Not Reported	Human	
uPA	410	Not Reported	Mouse	_
tPA	910	Not Reported	Mouse	_
Plasmin	1600	Not Reported	Mouse	_
UK-371804	uPA	890 (in human wound fluid)	10	Human
tPA	>40,000	Not Reported	Human	
Plasmin	>27,000	Not Reported	Human	-
Upamostat (WX-671)	uPA	Not Reported	Not Reported	Not Reported
WX-340	uPA	Not Reported	Not Reported	Not Reported

Table 2: In Vivo Efficacy of uPA Inhibitors



Compound	Model	Species	Dosing	Key Findings
ZK824859	Experimental Autoimmune Encephalomyeliti s (EAE)	Mouse	50 mg/kg, b.i.d.	Completely prevented the development of the disease.[1]
Upamostat (Mesupron®)	Metastatic Breast Cancer (HER2- negative)	Human	Not Specified	Phase II clinical trials in combination with capecitabine.[2]
Locally Advanced Pancreatic Cancer	Human	200 mg or 400 mg daily	Phase II clinical trial in combination with gemcitabine; well-tolerated.[3]	
Cholangiocarcino ma (Patient- Derived Xenograft)	Mouse	Not Specified	Combination with opaganib significantly reduced tumor growth.[4]	
WX-340	Anaplastic Thyroid Cancer (Xenograft)	Mouse	Not Specified	Reduced cell adhesion and invasiveness in vitro, but did not significantly reduce tumor growth in vivo.[5]
Endotoxin and Surgery- Accelerated Metastatic Growth	Mouse	Not Specified	Ameliorated LPS- and surgery-induced metastatic tumor growth.[6]	



UK-371804	Porcine Acute Excisional Wound	Pig	Topical	Penetrated into wounds and inhibited exogenous uPA activity.[7]
Colorectal Cancer (3D in vitro model)	Human Cells	10 μΜ	Reduced cancer cell invasion.[8]	

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the critical evaluation and replication of findings.

Urokinase Inhibition Assay

The inhibitory activity of compounds against uPA is typically determined using a chromogenic or fluorogenic substrate-based assay.

- Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of uPA, which cleaves a specific substrate to produce a colored or fluorescent product.
- General Protocol:
 - Recombinant human or mouse uPA is pre-incubated with varying concentrations of the inhibitor compound in an appropriate assay buffer.
 - A chromogenic or fluorogenic substrate for uPA is added to initiate the reaction.
 - The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence.
 - IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
- To Determine Ki (Inhibition Constant) for Competitive Inhibitors:



- The Michaelis-Menten constant (KM) of the enzyme for its substrate is determined in the absence and presence of the inhibitor.
- The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM),
 where [S] is the substrate concentration.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

EAE is a widely used animal model for human multiple sclerosis.

- Induction: EAE is induced in susceptible mouse strains (e.g., SJL or C57BL/6) by immunization with myelin-derived peptides, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered to enhance the disease induction.
- Treatment: Treatment with the test compound (e.g., **ZK824859**) is typically initiated at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
- Assessment: Disease progression is monitored daily by scoring the clinical signs of paralysis
 on a standardized scale (e.g., 0-5). Histological analysis of the central nervous system can
 be performed at the end of the study to assess inflammation and demyelination.

Pharmacokinetic Studies in Rodents

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

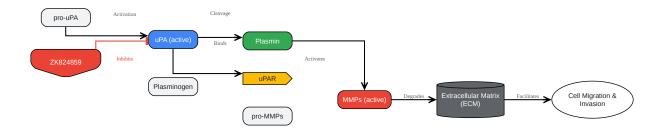
- Administration: The compound is administered to rodents (rats or mice) via the intended clinical route (e.g., oral, intravenous).
- Sampling: Blood samples are collected at various time points after administration.
- Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).



 Parameter Calculation: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), are calculated from the plasma concentration-time data.

Mandatory Visualization Signaling Pathway of Urokinase Plasminogen Activator (uPA)

The uPA system plays a central role in extracellular matrix degradation and cell signaling, processes that are critical in both normal physiology and disease.



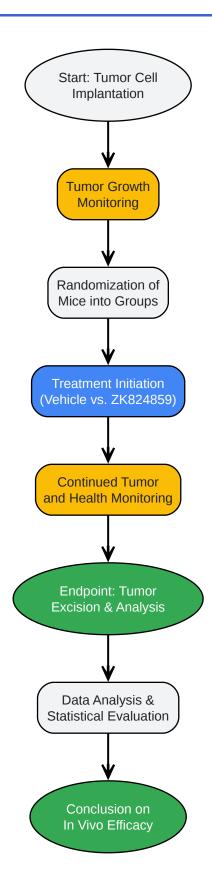
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Caption: The uPA signaling pathway and the inhibitory action of **ZK824859**.

Experimental Workflow for In Vivo Efficacy Testing

This workflow outlines the key steps involved in assessing the efficacy of a uPA inhibitor in a preclinical cancer model.





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